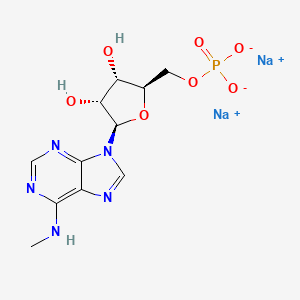N6-Methyladenosine-5'-monophosphate sodium salt
CAS No.: 81921-35-9
Cat. No.: VC2855323
Molecular Formula: C11H14N5Na2O7P
Molecular Weight: 405.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81921-35-9 |
|---|---|
| Molecular Formula | C11H14N5Na2O7P |
| Molecular Weight | 405.21 g/mol |
| IUPAC Name | disodium;[3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2 |
| Standard InChI Key | HFOKUKRAZPHTHH-UHFFFAOYSA-L |
| Isomeric SMILES | CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
| SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
| Canonical SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Introduction
Chemical Identity and Properties
N6-Methyladenosine 5'-monophosphate sodium salt (CAS No. 81921-35-9) is the sodium salt form of N6-methyladenosine 5'-monophosphate (N6-Methyl-AMP). It consists of a methylated adenosine molecule with a phosphate group at the 5' position, stabilized by sodium counter-ions .
Structural Characteristics
The compound features a purine nucleotide structure with a distinctive methyl group attached to the N6 position of adenine. This methylation is significant because it represents one of the most common internal modifications found in mammalian mRNAs .
Physical and Chemical Properties
The physical and chemical properties of N6-Methyladenosine 5'-monophosphate sodium salt are summarized in the following table:
| Property | Description |
|---|---|
| CAS Number | 81921-35-9 |
| Molecular Formula | C11H14N5Na2O7P |
| Molecular Weight | 405.21 g/mol |
| Physical Appearance | White to off-white free-flowing powder |
| Solubility | 10 mg/mL in PBS, pH 7.2 |
| Storage Recommendation | Store at -20°C |
Biochemical Functions and Mechanisms
N6-Methyladenosine 5'-monophosphate sodium salt exhibits diverse biochemical activities that make it valuable for both metabolic processes and research applications.
Enzymatic Interactions
The compound demonstrates significant interactions with key enzymes involved in cellular metabolism. Most notably, it functions as:
-
An activator of glycogen phosphorylase b with a Ka value of 22 μM
-
A non-competitive inhibitor of rat adenylate kinase II with a Ki value of 4.2 mM
These enzymatic interactions suggest the compound's potential role in regulating glycogen metabolism, as glycogen phosphorylase b is responsible for catalyzing the rate-limiting step in glycogenolysis, converting glycogen to glucose-1-phosphate for energy utilization .
Role in RNA Modification
N6-Methyladenosine 5'-monophosphate sodium salt serves as a model compound for understanding the broader biological importance of N6-methyladenosine (m6A) modifications in RNA. The m6A modification is prevalent in messenger RNA (mRNA) and affects several aspects of RNA biology:
-
Stability of mRNA transcripts
-
Translational efficiency
-
Gene expression regulation
Research has demonstrated that these modifications contribute to post-transcriptional gene regulation, affecting numerous cellular processes from development to disease progression .
Research Applications
The compound has found extensive applications across multiple domains of biological and biomedical research.
Epitranscriptomic Research
N6-Methyladenosine 5'-monophosphate sodium salt is instrumental in advancing the field of epitranscriptomics, which studies RNA modifications and their effects on gene expression regulation .
Immunoprecipitation Applications
One of the most significant research applications involves its use in m6A ribonucleoprotein immunoprecipitation reactions. Researchers utilize the compound to:
-
Improve the yield of m6A antibody-enriched methylated mRNA
-
Study RNA-protein interactions
Other Research Applications
The compound's versatility extends to multiple research areas as outlined below:
| Research Field | Application |
|---|---|
| RNA Modification Studies | Investigating the role of mRNA modifications in gene expression and regulation |
| Epitranscriptomics | Understanding how RNA modifications affect cellular functions and disease mechanisms |
| Drug Development | Exploring new therapeutic targets in cancer and other diseases |
| Biotechnology | Development of RNA-based technologies, including mRNA vaccines |
| Diagnostics | Creating tools for detecting RNA modifications as disease biomarkers |
Recent Research Findings
Recent studies have highlighted the significance of N6-methyladenosine modifications in various biological contexts, providing insights into potential therapeutic applications.
Role in Reproductive Biology
Research has revealed that m6A modifications play crucial roles in reproductive biology. A study investigating the m6A demethylase ALKBH5 found that this enzyme controls trophoblast invasion at the maternal-fetal interface by regulating the stability of CYR61 mRNA. This research demonstrates that m6A methylation specifically controls CYR61, suggesting important implications for understanding recurrent miscarriage and other reproductive disorders .
Involvement in B Cell Development
Evidence from studies on m6A methyltransferase METTL3 in antigen-selected germinal center B cells shows that m6A modification influences critical processes in B cell development and function. Principal component analysis of RNA-seq data from control and Mettl3-mutant cells revealed significant differences in gene expression patterns, highlighting the role of m6A in immune cell development .
Implications in Cancer Research
Investigations into MYC-driven B cell lymphomas have demonstrated that specific transcripts, including Irf4 and c-Myc, are direct targets of m6A modification. These findings suggest that:
-
m6A modifications affect oncogene expression
-
METTL3/METTL14 expression is altered in certain cancer types
-
m6A targets in lymphomas show distinct patterns relevant to disease progression
The research showed that Mettl3-mutant cells displayed downregulation of mTORC1 signaling and UPR pathways, with c-MYC target genes and E2F target genes showing reduced expression in these cells .
Future Research Directions
The continued investigation of N6-Methyladenosine 5'-monophosphate sodium salt and related m6A modifications presents several promising avenues for future research.
Therapeutic Applications
The role of m6A modifications in various diseases suggests potential therapeutic applications for compounds that can modulate these modifications. Areas of particular interest include:
-
Cancer therapies targeting m6A-related pathways
-
Reproductive medicine applications based on findings related to trophoblast invasion
-
Immunological interventions leveraging the role of m6A in B cell development
Diagnostic Developments
The compound's utility in creating diagnostic tools for detecting RNA modifications could lead to new biomarkers for various diseases, enhancing early detection and monitoring capabilities .
Biotechnology Innovations
The role of N6-Methyladenosine 5'-monophosphate sodium salt in RNA-based technologies suggests potential applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume